Bis-Tris, scientifically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. It is characterized by its white crystalline powder form and has a molecular formula of C8H19NO5, with a molecular weight of 209.24 g/mol. The compound is soluble in water and exhibits a pKa value of approximately 6.36 at 25°C, making it suitable for maintaining physiological pH levels in various biological applications .
Bis-Tris, also known as 2,2-Bis(hydroxymethyl)-2,2'prime,2"-nitrilotriethanol or BIS-TRIS buffer, is a tris(hydroxymethyl)aminomethane (Tris) alternative commonly used in biochemical research [].
Bis-Tris functions as a good buffering agent in the physiological pH range (6.5-8.5) due to its pKa of 6.5. This makes it suitable for applications where maintaining a stable pH is crucial, such as in enzyme assays, cell culture studies, and protein purification [, ].
A significant advantage of Bis-Tris over Tris is its superior stability at higher temperatures and over longer incubation times. Tris buffers tend to decompose at elevated temperatures, leading to changes in pH and potential effects on biomolecules. Bis-Tris offers better stability, making it a preferred choice for experiments requiring long incubations or high temperatures [, ].
Compared to Tris, Bis-Tris exhibits lower affinity for certain metal ions, such as copper. This can be beneficial in applications where metal ion interactions with the buffer might interfere with the experiment. For instance, Bis-Tris is preferred in studies involving copper-dependent enzymes [].
The biological activity of Bis-Tris is significant in various laboratory applications. It is commonly used in:
Its ability to maintain a consistent pH makes it an ideal choice for experiments requiring precise conditions.
Bis-Tris can be synthesized through several methods, including:
These methods ensure high purity levels, often exceeding 99%, which is critical for its application in sensitive biological experiments.
The applications of Bis-Tris are extensive and include:
Additionally, it serves as an alternative to more toxic buffers like cacodylate, making it safer for laboratory use.
Studies have shown that Bis-Tris can interact with various biological molecules, influencing their behavior under experimental conditions. For instance, its interaction with metal ions can alter enzyme kinetics and stability. Research has indicated that the choice of buffer can significantly impact the activity of enzymes such as EcoRV, highlighting the importance of selecting appropriate buffering agents based on their interaction profiles .
Several compounds share structural similarities with Bis-Tris, including:
Compound Name | Molecular Formula | pKa Value | Unique Features |
---|---|---|---|
Tris(hydroxymethyl)aminomethane | C4H11NO3 | 8.1 | Widely used in molecular biology; higher pKa |
Bis-tris propane | C9H19N3O6 | 6.8 | Broader buffering range; used in PCR applications |
N,N-Bis(2-hydroxyethyl)glycine (Bicine) | C6H13N3O4 | 5.9 | Lower pKa; useful in specific biochemical contexts |
Uniqueness of Bis-Tris: Its unique combination of low toxicity, effective buffering capacity around physiological pH, and compatibility with various biological systems sets it apart from other similar compounds. This makes it particularly valuable in applications requiring stringent control over pH levels without introducing harmful substances into biological samples .
The molecular composition of bis-tris consists of eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding the empirical formula C₈H₁₉NO₅ [1] [2] [3]. The compound exhibits a molecular weight of 209.24 g/mol, representing a moderately sized organic molecule with significant hydrogen bonding capabilities [1] [2] [3]. The exact mass determination through high-resolution mass spectrometry provides a precise value of 209.126328 daltons [4].
The molecular architecture incorporates multiple hydroxyl functional groups contributing to its distinctive chemical behavior. Physical characterization reveals bis-tris as a white crystalline powder with a density of 1.3 ± 0.1 g/cm³ [4]. The compound demonstrates excellent water solubility, dissolving at concentrations up to 500 mg/mL to produce clear, colorless solutions [5]. Thermal properties include a melting point range of 102-105°C and a calculated boiling point of 466.2 ± 40.0°C at standard atmospheric pressure [4] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₁₉NO₅ | [1] [2] [3] |
Molecular Weight | 209.24 g/mol | [1] [2] [3] |
Exact Mass | 209.126328 Da | [4] |
Density | 1.3 ± 0.1 g/cm³ | [4] |
Melting Point | 102-105°C | [4] [6] |
Water Solubility | 500 mg/mL | [5] |
The International Union of Pure and Applied Chemistry systematic nomenclature for bis-tris follows established organic chemistry naming conventions. The preferred IUPAC name is 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol [6] [7] [8]. This systematic designation accurately describes the structural arrangement wherein a central carbon atom bearing a hydroxymethyl group and two additional hydroxymethyl substituents connects to a tertiary nitrogen atom substituted with two 2-hydroxyethyl chains.
Alternative IUPAC nomenclature includes 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol, which emphasizes the nitrilotriethanol backbone structure [1] [2] [9]. The Chemical Abstracts Service registry employs the name 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-, reflecting the propanediol core with amino substitution [7].
The compound bears the Chemical Abstracts Service registry number 6976-37-0, facilitating unambiguous identification in chemical databases and regulatory documentation [1] [10] [11]. Common synonyms encompass Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane and Bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, both referencing the characteristic amino-tris(hydroxymethyl) structural motif [12] [13].
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
Alternative IUPAC Name | 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol |
Chemical Abstracts Name | Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane |
Common Name | Bis-Tris |
Bis-tris exhibits a complex three-dimensional molecular architecture characterized by extensive intramolecular and intermolecular hydrogen bonding networks. The central carbon atom adopts a tetrahedral geometry, coordinating with three hydroxymethyl groups and one tertiary amino substituent. The nitrogen center maintains trigonal pyramidal geometry with two 2-hydroxyethyl arms extending from the molecular core [1] [2].
Two-dimensional structural representations reveal the connectivity pattern through various chemical notation systems. The SMILES notation C(CO)N(CCO)C(CO)(CO)CO provides a linear description of the molecular connectivity [6] [5]. The International Chemical Identifier (InChI) string InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 offers a standardized structural encoding [6].
Three-dimensional conformational analysis demonstrates significant flexibility in the 2-hydroxyethyl chains, enabling multiple energetically accessible conformations. Computational studies suggest that the molecule adopts preferential conformations that maximize intramolecular hydrogen bonding while minimizing steric hindrance between the hydroxyl groups [14] [15]. The molecular geometry facilitates extensive hydrogen bonding networks both within individual molecules and between adjacent molecules in crystalline phases.
Nuclear magnetic resonance spectroscopy provides detailed insight into the molecular dynamics and conformational preferences. Proton NMR analysis reveals characteristic chemical shifts corresponding to the hydroxyl protons, methylene protons adjacent to nitrogen and oxygen atoms, and the unique environment of the central carbon-bound methylene groups [3]. Carbon-13 NMR spectroscopy distinguishes the various carbon environments, including the quaternary carbon center and the multiple CH₂OH functionalities.
Single crystal X-ray diffraction analysis provides comprehensive structural characterization of bis-tris in the solid state. The compound crystallizes in the orthorhombic crystal system with space group Pbca [16]. Unit cell parameters include a = 12.1298(17) Å, b = 9.5303(13) Å, and c = 17.144(2) Å, yielding a unit cell volume of 1981.9(5) ų [16]. The asymmetric unit contains one complete molecule, with eight molecules per unit cell (Z = 8) [16].
Crystallographic refinement achieved excellent reliability factors with R = 0.034 and wR = 0.084, indicating high-quality structural determination [16]. The study conducted at 203 K employed molybdenum Kα radiation with a Siemens SMART 1K diffractometer, collecting 14,160 measured reflections yielding 1,745 independent reflections [16].
The crystal structure reveals an extensive three-dimensional hydrogen bonding network that stabilizes the solid-state arrangement. All five hydroxyl groups participate in intermolecular hydrogen bonding interactions, creating infinite networks throughout the crystal lattice [16]. Hydrogen bond distances range from 2.690 to 2.847 Å, representing strong to moderate hydrogen bonding interactions [16].
Detailed hydrogen bonding analysis identifies six primary hydrogen bonds within the structure. The O1—H1···O3 interaction exhibits a donor-acceptor distance of 2.6897(16) Å with a nearly linear geometry (177°) [16]. The O2—H2···O5 hydrogen bond demonstrates a distance of 2.8410(17) Å and an angle of 174° [16]. A notable intramolecular hydrogen bond occurs between O3—H3 and the nitrogen center (N1), forming a five-membered pseudo-cycle with a distance of 2.7804(16) Å and an angle of 118.6° [16].
Hydrogen Bond | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |
---|---|---|---|---|
O1—H1···O3 | 0.84(2) | 1.86(2) | 2.6897(16) | 177(2) |
O2—H2···O5 | 0.81(2) | 2.03(2) | 2.8410(17) | 174(2) |
O3—H3···N1 (intramolecular) | 0.78(2) | 2.321(19) | 2.7804(16) | 118.6(17) |
O4—H4···O1 | 0.81(2) | 1.99(2) | 2.7913(16) | 171(2) |
O5—H5···O4 | 0.82(2) | 2.03(2) | 2.8251(17) | 165.6(19) |
The hydrogen bonding network creates regular supramolecular synthons that repeat throughout the crystal structure, demonstrating the fundamental role of hydrogen bonding in determining the solid-state architecture [16]. These interactions contribute significantly to the thermal stability and crystalline properties of bis-tris, influencing its physical behavior and chemical reactivity patterns.
Corrosive;Irritant